molecular formula C12H9N B3350903 Pyrrolo[1,2-a]quinoline CAS No. 317-17-9

Pyrrolo[1,2-a]quinoline

Cat. No.: B3350903
CAS No.: 317-17-9
M. Wt: 167.21 g/mol
InChI Key: XLIQPEZVRBALDD-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-a]quinoline is a fused nitrogen-containing heterocycle that has been gaining attention from the synthetic community for decades . It’s essentially an indolizine analog and is embedded in the structures of multiple compounds exhibiting diverse biological activities and useful functional properties .


Synthesis Analysis

The synthesis of this compound has been a subject of much synthetic effort. Various methodologies have been developed over the years . For instance, a visible light mediated one- and twofold annulation of N-arylpyrroles with arylalkynes has been used . Another approach involves the use of [Cu(PF6)(MeCN)4] combined with BINAP as a catalytic system .


Molecular Structure Analysis

The molecular structure of this compound has been investigated using the Molecular Electron Density Theory . The study focused on the zwitter-ionic type [3+2] cycloaddition (32CA) reaction, highlighting its polar character with the electronic flux from the azomethine ylide to the alkene .


Chemical Reactions Analysis

The [3+2] cycloaddition (32CA) reaction between cyclic azomethine ylide and N-arylmaleimide, leading to this compound, has been studied . The reaction proceeds with complete endo-stereoselectivity .

Mechanism of Action

While the exact mechanism of action of Pyrrolo[1,2-a]quinoline is not specified in the retrieved papers, it’s known that it’s a coenzyme of some dehydrogenases .

Safety and Hazards

Pyrrolo[1,2-a]quinoline is considered toxic . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . In case of contact, it’s advised to wash off immediately with plenty of water and seek medical advice .

Future Directions

Pyrrolo[1,2-a]quinoline derivatives continue to gain attention due to their diverse biological activities and useful functional properties . They have seen extensive use as functional materials and have promising applications in the field of organic semiconductors . Future research will likely focus on further exploring these applications and developing new synthetic methodologies .

Properties

IUPAC Name

pyrrolo[1,2-a]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N/c1-2-6-12-10(4-1)7-8-11-5-3-9-13(11)12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIQPEZVRBALDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC=CN32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446748
Record name pyrrolo[1,2-a]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317-17-9
Record name pyrrolo[1,2-a]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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